molecular formula C27H46O2 B568851 25-Hydroxy Cholesterol-d6

25-Hydroxy Cholesterol-d6

Katalognummer: B568851
Molekulargewicht: 408.7 g/mol
InChI-Schlüssel: INBGSXNNRGWLJU-KHKDDIDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

25-Hydroxy Cholesterol-d6 (CAS: 88247-69-2) is a deuterium-labeled isotopologue of 25-hydroxycholesterol, a cholesterol metabolite generated via enzymatic oxidation. This compound is widely used as an internal standard in lipidomics and metabolomics research due to its structural similarity to endogenous 25-hydroxycholesterol, enabling precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its molecular formula is C27H40D6O2, with a molecular weight of 408.7 g/mol .

This compound plays a critical role in studies investigating cholesterol homeostasis, immune regulation, and cellular signaling. For example, it inhibits sterol regulatory element-binding protein (SREBP) activation, modulates HMG-CoA reductase activity (a key enzyme in cholesterol biosynthesis), and influences lipid metabolism in macrophages and cancer cells . The deuterium atoms at positions 26 and 27 enhance its stability in analytical workflows without altering its biochemical interactions .

Vorbereitungsmethoden

Chemical Synthesis and Deuterium Incorporation

The synthesis of 25-hydroxycholesterol-d6 involves strategic deuteration at the terminal methyl groups of the cholesterol side chain. While explicit synthetic pathways are proprietary, isotopic labeling typically follows one of two approaches:

Catalytic Deuterium Exchange

Deuterium incorporation can be achieved via acid- or base-catalyzed hydrogen-deuterium exchange reactions. For example, treatment of 25-hydroxycholesterol with deuterated solvents (e.g., D2O or deuterated methanol) under controlled pH and temperature facilitates H/D substitution at activated C-H bonds. However, this method often results in partial deuteration and requires rigorous purification to achieve >95% isotopic enrichment, as specified in commercial preparations .

Synthesis from Deuterated Precursors

A more controlled strategy involves using deuterated intermediates. Starting with cholesterol-d7 (heptadeuterated cholesterol), enzymatic hydroxylation at the C25 position via recombinant cholesterol 25-hydroxylase (CH25H) yields 25-hydroxycholesterol-d6 . This enzymatic approach ensures site-specific deuteration while preserving the stereochemical integrity of the molecule.

Purification and Quality Control

Post-synthesis purification is critical to achieving pharmaceutical-grade purity (>95% by HPLC) . Key steps include:

Chromatographic Separation

  • Normal-Phase Chromatography : Silica gel columns with hexane/isopropanol gradients resolve 25-hydroxycholesterol-d6 from non-deuterated impurities and side products .

  • Reverse-Phase HPLC : C18 columns (e.g., Poroshell 120EC-C18) with mobile phases of 0.2% formic acid in acetonitrile/water achieve baseline separation, as validated in LC-MS protocols .

Isotopic Purity Assessment

Mass spectrometry confirms deuterium incorporation and isotopic enrichment:

  • Q1 Mass (Precursor Ion) : 391.3 Da for 25-hydroxycholesterol-d6 vs. 385.3 Da for non-deuterated 25-hydroxycholesterol .

  • Product Ion Scan : Characteristic fragments at m/z 373.3 (loss of H2O) and 355.3 (loss of 2H2O) verify structural integrity .

Analytical Standard Preparation

Standard solutions for quantitative assays require precise formulation to minimize matrix effects. A representative protocol from CN114577949A involves :

Stock Solution Preparation

  • Primary Stock (1.00 mg/mL) : Dissolve 25-hydroxycholesterol-d6 in methanol under inert atmosphere.

  • Intermediate Solution (10 µg/mL) : Dilute primary stock with methanol containing 0.1% formic acid to enhance MS ionization efficiency .

Working Internal Standard (200 ng/mL)

ComponentVolume/AmountSolvent
Intermediate Solution20 µLMethanol + 0.1% HCOOH
Blank Plasma980 µL-

Vortex for 30 sec, centrifuge at 14,000×g for 10 min, and store at −80°C .

Applications in Research

LC-MS/MS Quantitation

In the patented LC-MS method , 25-hydroxycholesterol-d6 corrects for ion suppression and recovery variability:

  • Column : Poroshell 120EC-C18 (2.1 × 50 mm, 1.9 µm).

  • Ion Source Parameters : DP 80 V, CE 13 V, CXP 35 V.

  • Retention Time : 6.2 min, resolving it from 7α,25-dihydroxycholesterol-d6 (RT 5.8 min) .

Cholesterol Metabolism Studies

Deuterated 25-HC enables tracing of cholesterol flux in cultured cells. For example, CHO-K1 cells transfected with CH25H plasmids produce endogenous 25-HC, which is quantified against the deuterated internal standard .

Challenges and Innovations

Synthetic Yield Optimization

Current methods face low yields (~30%) due to steric hindrance during deuteration. Novel catalysts, such as rhodium-based complexes, are under investigation to improve efficiency.

Alternatives to Chemical Synthesis

Biocatalytic routes using engineered Cyp7b1 enzymes show promise for scalable production with 99% isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

25-Hydroxy Cholesterol-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and specific enzymes such as cholesterol 25-hydroxylase. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include 7α,25-dihydroxycholesterol and other hydroxylated derivatives. These products have distinct biological activities and are used in various research applications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table compares 25-Hydroxy Cholesterol-d6 with structurally related hydroxycholesterols and vitamin D derivatives:

Compound Molecular Formula CAS Number Key Features
This compound C27H40D6O2 88247-69-2 Deuterated internal standard; inhibits SREBP and HMG-CoA reductase .
25-Hydroxycholesterol C27H46O2 2140-46-7 Endogenous oxysterol; regulates immune response and cholesterol efflux .
27-Hydroxycholesterol C27H46O2 20380-11-4 Promotes estrogen receptor signaling; linked to breast cancer progression .
1,25-Dihydroxyvitamin D3 C27H44O3 32222-06-3 Active vitamin D metabolite; regulates calcium homeostasis and immune function .
24,25-Dihydroxycholesterol C27H46O2 66056-58-6 Modulates lipid bilayer structure; associated with skin barrier function .

Biologische Aktivität

25-Hydroxy cholesterol-d6 (25-HC-d6) is a deuterated form of 25-hydroxy cholesterol (25-HC), an oxysterol derived from cholesterol that plays significant roles in various biological processes. The compound is primarily utilized as an internal standard in mass spectrometry for quantifying 25-HC levels in biological samples. This article delves into the biological activities associated with 25-HC-d6, including its metabolic roles, effects on cellular functions, and implications in health and disease.

This compound is characterized by the presence of six deuterium atoms at specific positions (26, 26, 26, 27, 27, and 27), which allows for precise tracking in metabolic studies. Its molecular formula is C27H46O2C_{27}H_{46}O_2 with a CAS number of 88247-69-2 .

1. Regulation of Cholesterol Homeostasis

25-HC acts as a potent regulator of cholesterol metabolism. It inhibits the cleavage of sterol regulatory element-binding proteins (SREBPs), thereby suppressing endogenous cholesterol synthesis. This regulatory mechanism is crucial for maintaining cellular cholesterol levels and preventing hypercholesterolemia .

2. Immune Response Modulation

Recent studies indicate that 25-HC plays a role in immune responses. It is produced in response to inflammatory stimuli and has been shown to exhibit antibacterial and antiviral properties. For instance, macrophages upregulate the synthesis of 25-HC upon infection, which helps protect against pathogens by modulating immune cell activity .

3. Induction of Apoptosis

25-HC has been implicated in inducing apoptosis in various cell types. It achieves this by downregulating anti-apoptotic proteins such as Bcl-2 and activating caspases, which are essential for the apoptotic pathway . This property suggests potential therapeutic applications in cancer treatment by promoting tumor cell death.

Case Study: Role in Liver Disease

A study explored the effects of 25-HC on lipid metabolism in hepatocytes. It was found that 25-HC significantly decreased triglyceride biosynthesis while promoting apoptosis in liver cells, indicating its potential use in treating non-alcoholic fatty liver disease (NAFLD) and other hepatic disorders .

Research Findings: Metabolic Significance

Research has demonstrated that 25-HC influences various signaling pathways involved in lipid metabolism and inflammation:

  • Lipogenesis : Induces lipogenic pathways while simultaneously suppressing genes involved in triglyceride synthesis.
  • Inflammation : Alters cytokine profiles and reduces inflammatory responses, highlighting its role as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReferences
Regulation of CholesterolInhibits SREBP cleavage; suppresses cholesterol synthesis
Immune ModulationEnhances macrophage response; exhibits antimicrobial effects
Induction of ApoptosisDownregulates Bcl-2; activates caspases
Lipid MetabolismDecreases triglyceride biosynthesis
Anti-inflammatory EffectsAlters cytokine secretion; reduces inflammatory markers

Q & A

Basic Research Questions

Q. What are the key storage and handling protocols for 25-Hydroxy Cholesterol-d6 in experimental settings?

  • This compound is provided in a methanol solution and must be stored at -20°C in sealed ampules to prevent degradation. Methanol ensures solubility for lipidomics workflows but may require solvent compatibility checks with cellular assays. Always aliquot to avoid freeze-thaw cycles, and verify sterility if used in cell culture .

Q. How does this compound mechanistically inhibit cholesterol biosynthesis?

  • It suppresses 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity, a rate-limiting enzyme in cholesterol synthesis. This downregulates sterol regulatory element-binding proteins (SREBPs), reducing LDL receptor expression and cholesterol uptake. Methodologically, validate inhibition using qPCR for SREBP target genes (e.g., HMGCR, LDLR) and measure intracellular cholesterol via fluorometric assays .

Q. What concentration ranges are optimal for in vitro studies using this compound?

  • A starting concentration of 10 µg/mL is recommended for lipid metabolism studies. Titrate based on cell type viability (e.g., 5–20 µg/mL) and monitor cytotoxicity via MTT assays. For EC50 determination in B-cell IgA inhibition (≈65 nM), use dose-response curves with flow cytometry to quantify IgA+ cells .

Advanced Research Questions

Q. How can deuterium labeling in this compound improve metabolic tracing in lipidomics?

  • The six deuterium atoms provide a distinct mass shift in mass spectrometry, enabling precise quantification of endogenous vs. exogenous 25-hydroxycholesterol pools. Use stable isotope dilution assays (SIDAs) with LC-MS/MS to track isotopic enrichment in membrane lipid remodeling or cholesterol efflux studies .

Q. What experimental models resolve contradictory data on this compound’s role in ERα signaling?

  • Context-dependent ERα activation (e.g., in cancer vs. cardiomyocytes) may arise from cell-specific co-regulator availability. Use siRNA knockdowns of ERα in parallel models (e.g., MCF-7 breast cancer cells vs. H9c2 cardiomyocytes) and compare transcriptomic profiles (RNA-seq) to identify co-activators like SRC-1 or AIB1 .

Q. How to reconcile discrepancies in EC50 values across studies targeting IgA inhibition?

  • Variability in B-cell activation protocols (e.g., TLR agonists, cytokine cocktails) affects this compound potency. Standardize conditions: pre-treat cells for 24 hours before stimulation with CpG + IL-4/IL-5. Include internal controls (e.g., non-deuterated 25-HC) to normalize batch effects .

Q. What strategies mitigate RNA contamination when studying this compound’s transcriptional effects?

  • Deuterated compounds may co-purify with RNA in lipid-RNA complexes. Include RNase treatment during lipid extraction, and validate RNA-free samples via Bioanalyzer. For transcriptomics, use spike-in controls (e.g., ERCC RNA) to distinguish artifacts from true signals .

Q. Methodological Considerations

Q. How to design a dose-response experiment for this compound in atherosclerosis models?

  • Use ApoE⁻/⁻ mice fed a high-fat diet. Administer this compound intraperitoneally (0.1–1 mg/kg) weekly for 12 weeks. Quantify aortic plaque burden via Oil Red O staining and serum oxysterols via GC-MS. Compare with non-deuterated 25-HC to assess isotopic stability in vivo .

Q. What statistical approaches address variability in membrane lipid composition studies?

  • Apply multivariate analysis (e.g., PCA) to lipidomics datasets to cluster samples by treatment. Use mixed-effects models to account for batch variability in deuterated compound preparation. Normalize data to internal standards (e.g., deuterated PC(16:0/d31/18:1)) .

Q. Contradiction Analysis

Q. Why does this compound show dual pro- and anti-inflammatory effects?

  • Its role in activating LXR (anti-inflammatory) vs. ERα (pro-inflammatory) pathways depends on cellular sterol levels. In lipid-laden macrophages, LXR dominates, promoting ABCA1-mediated cholesterol efflux. In sterol-depleted cancer cells, ERα drives IL-6 secretion. Use dual luciferase reporters (LXR/ERα) to map context-specific activity .

Eigenschaften

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBGSXNNRGWLJU-KHKDDIDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxy Cholesterol-d6
Reactant of Route 2
Reactant of Route 2
25-Hydroxy Cholesterol-d6
Reactant of Route 3
25-Hydroxy Cholesterol-d6
Reactant of Route 4
25-Hydroxy Cholesterol-d6
Reactant of Route 5
25-Hydroxy Cholesterol-d6
Reactant of Route 6
25-Hydroxy Cholesterol-d6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.